4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride
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Overview
Description
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride is an organic compound with the molecular formula C13H10Cl2O3S. It is a derivative of benzenesulfonyl chloride, featuring a chlorobenzyl group attached to the benzenesulfonyl moiety. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Chlorobenzyl alcohol+Benzenesulfonyl chloride→4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation: The chlorobenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the chlorobenzyl group.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The chlorobenzyl group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analogue with a similar sulfonyl chloride group but without the chlorobenzyl moiety.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A related compound with a methyl group instead of a chlorobenzyl group, commonly used in organic synthesis.
4-(Benzyloxy)benzenesulfonyl Chloride: A similar compound with a benzyloxy group instead of a chlorobenzyl group.
Uniqueness
4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride is unique due to the presence of the chlorobenzyl group, which imparts distinct reactivity and properties compared to its analogues. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
CAS No. |
246547-30-8 |
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Molecular Formula |
C13H10Cl2O3S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H10Cl2O3S/c14-11-3-1-10(2-4-11)9-18-12-5-7-13(8-6-12)19(15,16)17/h1-8H,9H2 |
InChI Key |
SHCIJXMSOSPONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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